molecular formula C18H17N3O2 B564295 Pirodomast CAS No. 108310-20-9

Pirodomast

Cat. No.: B564295
CAS No.: 108310-20-9
M. Wt: 307.3 g/mol
InChI Key: XYPLAQBAOLXYJB-UHFFFAOYSA-N
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Description

Pirodomast is a chemical compound known for its potential antiallergic properties. It is a thromboxane A (TXA2) synthase inhibitor, which means it can inhibit the formation of leukotrienes and thromboxane B2. These properties make it a candidate for treating conditions like asthma and allergic rhinitis .

Preparation Methods

The synthesis of Pirodomast begins with methyl or ethyl 2-phenylamino-3-pyridine carboxylate. This compound is condensed with tert-butyl acetate in the presence of a base such as potassium tert-butoxide to form the 1,8-naphthyridinone ring system. Bromination of this ring system, preferably of its sodium or potassium salt, leads to the formation of 3-bromonaphthyridinone. The bromine is then displaced by amines in hot dimethylformamide (DMF), resulting in a series of zwitterionic naphthyridinones, including this compound. The crude product is purified by chromatography on silica gel using 2,2,2-trifluoroethanol as the eluant .

Chemical Reactions Analysis

Pirodomast undergoes several types of chemical reactions, including:

Common reagents used in these reactions include potassium tert-butoxide, bromine, and various amines. The major products formed from these reactions are different zwitterionic naphthyridinones, including this compound .

Mechanism of Action

Pirodomast exerts its effects by inhibiting thromboxane A synthase, which in turn inhibits the formation of leukotrienes D4, C4, and E4, as well as thromboxane B2. This inhibition reduces bronchospasms and airway hyperresponsiveness in allergic reactions. This compound also inhibits the protein hydrolyzing activity of trypsin in vitro and prevents antigen-induced asthmatic responses in allergic sheep .

Comparison with Similar Compounds

Pirodomast is unique due to its specific inhibition of thromboxane A synthase and its potential antiallergic properties. Similar compounds include:

These compounds share some similarities in their mechanisms of action but differ in their specific targets and applications.

Properties

CAS No.

108310-20-9

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

1-phenyl-3-pyrrolidin-1-yl-1,8-naphthyridine-2,4-dione

InChI

InChI=1S/C18H17N3O2/c22-16-14-9-6-10-19-17(14)21(13-7-2-1-3-8-13)18(23)15(16)20-11-4-5-12-20/h1-3,6-10,15H,4-5,11-12H2

InChI Key

XYPLAQBAOLXYJB-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=C(C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4)O

Canonical SMILES

C1CCN(C1)C2C(=O)C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.5 g (6.5 mM) 2-anilinonicotinic acid, methylester, in dry xylenes at room temperature is added 0.69 g (14.54 M) of sodium hydride (NaH) (50 percent (%) oil emulsion) followed by addition of a small amount of N,N-dimethylformamide (DMF). The reaction mixture is heated to a temperature ranging between 85-95 degrees Centigrade (°C.) and 1.05 milliliters (mL) (6.5 mM) of ethyl-1-pyrrolidineacetate in xylene is slowly added over a period of 10 minutes. The reaction mixture is heated for 1 to 3 hours prior to the addition of aliquots of 0.32 g NaH followed by 1.05 mL of ethyl-1-pyrrolidineacetate as described above (total 3 aliquots). Following addition of the aliquots, the reaction mixture is cooled to 0° C., quenched with a slow addition of glacial acetic acid, and then water is added. The product is filtered and washed with water, acetone, methylene chloride, and acetone. The solid then obtained is dried in vacuo to give 1.20 g (60% yield) of title compound, a white solid.
[Compound]
Name
2-anilinonicotinic acid, methylester
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.05 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.32 g
Type
reactant
Reaction Step Four
Quantity
1.05 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
title compound
Yield
60%

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